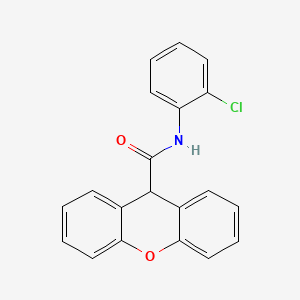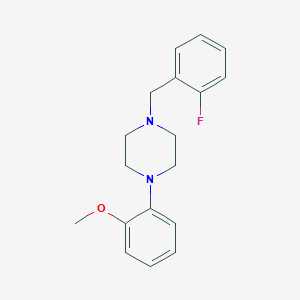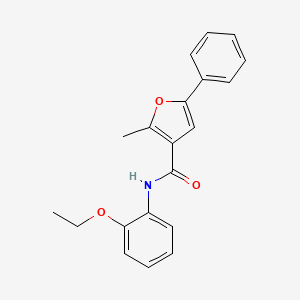
1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)-2-piperazinone is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by the presence of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. This compound, in particular, features a chlorophenyl and a cyclobutylcarbonyl group attached to the piperazine backbone.
Synthesis Analysis
The synthesis of similar piperazine compounds involves multiple steps, including alkylation, acidulation, reduction of nitro group, diazotization, substitution, and hydrolysis reactions. For example, 1-(2,3-dichlorophenyl)piperazine can be synthesized from 2,6-dichloro-nitrobenzene and piperazine through these steps, with the total yield being around 48.2% (Quan, 2006). While specific details for 1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)-2-piperazinone are not available, the synthesis likely follows similar chemical processes with specific reagents tailored to introduce the cyclobutylcarbonyl group.
Molecular Structure Analysis
Piperazine compounds typically have their molecular structures confirmed using techniques like IR (Infrared Spectroscopy) and 1H-NMR (Proton Nuclear Magnetic Resonance). These methods provide detailed information about the chemical bonds and the molecular framework of the compound. For instance, the structure of closely related compounds, such as 1-(2,3-dichlorophenyl)piperazine, was confirmed using these techniques (Li Ning-wei, 2005).
科学的研究の応用
Arylpiperazine Derivatives in Drug Development
Arylpiperazine derivatives, including those related to "1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)-2-piperazinone," have been extensively studied for their therapeutic potential. These compounds have reached clinical applications mainly in treating depression, psychosis, or anxiety. Their metabolism often involves CYP3A4-dependent N-dealkylation, leading to various pharmacological activities. The structure-activity relationship (SAR) of these compounds indicates their potential for developing safer, selective, and cost-effective therapeutic agents, particularly in the context of anti-mycobacterial activity and as central nervous system (CNS) stimulators (Caccia, 2007), (Girase et al., 2020).
Environmental Impact and Degradation of Chlorophenols
Chlorophenols, structurally related to the chlorophenyl group in "1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)-2-piperazinone," are significant due to their environmental persistence and potential toxicity. Research has focused on the degradation of chlorophenols using zero-valent iron and bimetallic systems, revealing that these compounds can undergo dechlorination, sorption, and co-precipitation, making them a subject of interest in environmental engineering and pollution control (Gunawardana et al., 2011).
Pharmaceutical Applications of Piperazine Derivatives
Piperazine derivatives, including the core structure found in "1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)-2-piperazinone," are highlighted for their broad spectrum of pharmaceutical applications. These compounds are key pharmacophores in many antipsychotic agents, indicating their importance in drug development for treating various disorders. The review of piperazine and morpholine derivatives underscores the current trends in synthesis and their potent pharmacophoric activities, offering a pathway for future medicinal chemistry investigations (Mohammed et al., 2015).
特性
IUPAC Name |
1-(3-chlorophenyl)-4-(cyclobutanecarbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c16-12-5-2-6-13(9-12)18-8-7-17(10-14(18)19)15(20)11-3-1-4-11/h2,5-6,9,11H,1,3-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRMBVUZTUDLSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(C(=O)C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-(cyclobutylcarbonyl)-2-piperazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5565493.png)


![4-tert-butyl-N'-[(2-methoxy-1-naphthyl)methylene]benzenesulfonohydrazide](/img/structure/B5565527.png)
![N-[(3S*,4R*)-1-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5565533.png)
![2-(2-methoxyethyl)-9-[(3-methylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565545.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5565551.png)

![N-{(3R*,4R*)-1-[3-(3-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5565562.png)
![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565583.png)
![4-[2-(2-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5565595.png)

![{4-[(3-fluorophenoxy)acetyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565614.png)
